Cas no 1202057-56-4 (3-(1-aminocyclopropyl)phenol)

3-(1-aminocyclopropyl)phenol 化学的及び物理的性質
名前と識別子
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- 3-(1-aminocyclopropyl)phenol
- Phenol, 3-(1-aminocyclopropyl)-
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- インチ: 1S/C9H11NO/c10-9(4-5-9)7-2-1-3-8(11)6-7/h1-3,6,11H,4-5,10H2
- InChIKey: XETKQZJGDKSCLG-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=CC(C2(N)CC2)=C1
じっけんとくせい
- 密度みつど: 1.224±0.06 g/cm3(Predicted)
- ふってん: 293.3±33.0 °C(Predicted)
- 酸性度係数(pKa): 10.03±0.10(Predicted)
3-(1-aminocyclopropyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851237-0.25g |
3-(1-aminocyclopropyl)phenol |
1202057-56-4 | 0.25g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1851237-1.0g |
3-(1-aminocyclopropyl)phenol |
1202057-56-4 | 1g |
$1515.0 | 2023-06-01 | ||
Enamine | EN300-1851237-10.0g |
3-(1-aminocyclopropyl)phenol |
1202057-56-4 | 10g |
$6512.0 | 2023-06-01 | ||
Enamine | EN300-1851237-0.05g |
3-(1-aminocyclopropyl)phenol |
1202057-56-4 | 0.05g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1851237-0.1g |
3-(1-aminocyclopropyl)phenol |
1202057-56-4 | 0.1g |
$1332.0 | 2023-09-19 | ||
Enamine | EN300-1851237-0.5g |
3-(1-aminocyclopropyl)phenol |
1202057-56-4 | 0.5g |
$1453.0 | 2023-09-19 | ||
Enamine | EN300-1851237-2.5g |
3-(1-aminocyclopropyl)phenol |
1202057-56-4 | 2.5g |
$2969.0 | 2023-09-19 | ||
Enamine | EN300-1851237-1g |
3-(1-aminocyclopropyl)phenol |
1202057-56-4 | 1g |
$1515.0 | 2023-09-19 | ||
Enamine | EN300-1851237-5.0g |
3-(1-aminocyclopropyl)phenol |
1202057-56-4 | 5g |
$4391.0 | 2023-06-01 | ||
Enamine | EN300-1851237-10g |
3-(1-aminocyclopropyl)phenol |
1202057-56-4 | 10g |
$6512.0 | 2023-09-19 |
3-(1-aminocyclopropyl)phenol 関連文献
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
3-(1-aminocyclopropyl)phenolに関する追加情報
Introduction to 3-(1-aminocyclopropyl)phenol (CAS No: 1202057-56-4)
3-(1-aminocyclopropyl)phenol, identified by the Chemical Abstracts Service Number (CAS No) 1202057-56-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of phenolic amines, characterized by its unique structural framework, which combines a cyclopropyl group with an aromatic phenol ring linked by an amine substituent. Such structural features make it a versatile scaffold for designing molecules with potential biological activity.
The chemical structure of 3-(1-aminocyclopropyl)phenol consists of a benzene ring substituted with a hydroxyl group at the para position relative to the amine-cyclopropyl linkage. The presence of the cyclopropyl group introduces steric constraints, while the amine moiety provides nucleophilic reactivity, making it an attractive candidate for further derivatization and functionalization. These structural attributes have positioned this compound as a subject of interest in synthetic chemistry and drug discovery initiatives.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-(1-aminocyclopropyl)phenol and its derivatives. The compound’s ability to interact with biological targets such as enzymes and receptors has been investigated in various preclinical studies. Notably, researchers have examined its interactions with cytochrome P450 enzymes, which are critical in drug metabolism and detoxification processes. Preliminary findings suggest that modifications to the cyclopropyl or phenolic moiety could enhance binding affinity and selectivity, making it a promising candidate for developing novel therapeutic agents.
The synthesis of 3-(1-aminocyclopropyl)phenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by cyclization steps to form the cyclopropylamine linkage. Advances in catalytic methods have enabled more efficient and sustainable synthesis pathways, reducing the environmental impact associated with traditional synthetic approaches. These improvements align with the broader trend toward green chemistry principles in pharmaceutical manufacturing.
One of the most compelling aspects of 3-(1-aminocyclopropyl)phenol is its potential application in developing treatments for neurological disorders. Studies have demonstrated that phenolic amines can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The unique structural features of this compound may allow it to interact with specific receptors or enzymes implicated in conditions such as depression, anxiety, and neurodegenerative diseases. Ongoing research aims to elucidate its mechanism of action and identify optimal dosing regimens for therapeutic efficacy.
The pharmacokinetic properties of 3-(1-aminocyclopropyl)phenol are also under investigation to assess its suitability for clinical applications. Factors such as solubility, bioavailability, and metabolic stability are critical determinants of drug performance. Computational modeling techniques have been employed to predict how modifications to the molecular structure might influence these properties. By leveraging computational chemistry tools, researchers can accelerate the design process and minimize experimental trials, thereby reducing time-to-market for new drug candidates.
In addition to its pharmaceutical applications, 3-(1-aminocyclopropyl)phenol has shown promise in materials science research. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems or as a component in functional materials. The compound’s unique electronic properties make it suitable for applications in organic electronics, where it could contribute to the development of novel conductive polymers or light-emitting materials.
The regulatory landscape surrounding 3-(1-aminocyclopropyl)phenol is evolving as more data becomes available on its safety and efficacy profiles. Regulatory agencies require comprehensive toxicological studies before approving new drug candidates for clinical use. Researchers are collaborating closely with regulatory bodies to ensure that data submitted during preclinical and clinical trials meets stringent quality standards. This collaborative approach enhances confidence among stakeholders regarding the safety and potential benefits of this compound.
Future directions for research on 3-(1-aminocyclopropyl)phenol include exploring its role in combinatorial therapy strategies. By pairing this compound with other drugs that target different biological pathways, researchers aim to achieve synergistic effects that could improve treatment outcomes for complex diseases. Preclinical models are being used to evaluate these combination therapies under controlled conditions before moving into human trials.
The industrial production of 3-(1-aminocyclopropyl)phenol is being scaled up to meet growing demand from academic institutions and pharmaceutical companies engaged in drug discovery programs. Manufacturers are investing in advanced purification technologies to ensure high-purity batches suitable for sensitive biological assays. These efforts underscore the growing recognition of this compound as a valuable tool in modern medicinal chemistry.
In conclusion,3-(1-aminocyclopropyl)phenol (CAS No: 1202057-56-4) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activity. Ongoing studies continue to uncover new applications for this compound across multiple disciplines, from drug development to materials science. As research progresses,3-(1-aminocyclopropyl)phenol is poised to play an increasingly important role in addressing unmet medical needs through innovative chemical solutions.
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